

Triethyl Orthopropionate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Triethyl orthopropionate*

Cat. No.: *B128798*

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CAS Number: 115-80-0 Molecular Weight: 176.25 g/mol

This technical guide provides an in-depth overview of **triethyl orthopropionate**, a versatile chemical intermediate with significant applications in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key reactions, supported by experimental protocols and spectroscopic data.

Chemical and Physical Properties

Triethyl orthopropionate, also known as 1,1,1-triethoxypropane, is a colorless liquid. It is a stable compound under recommended storage conditions, though it is sensitive to moisture and hydrolyzes slowly in the presence of water. It is soluble in common organic solvents such as alcohol, chloroform, and ether.

| Property | Value |
|-------------------|---|
| CAS Number | 115-80-0 |
| Molecular Formula | C ₉ H ₂₀ O ₃ |
| Molecular Weight | 176.25 g/mol |
| Density | 0.876 g/mL at 25 °C |
| Boiling Point | 155-160 °C |
| Refractive Index | 1.402 (at 20°C) |

Spectroscopic Data

The structural identity of **triethyl orthopropionate** can be confirmed by various spectroscopic methods. Below are the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the carbon atoms in the **triethyl orthopropionate** molecule. The chemical shifts are indicative of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of **triethyl orthopropionate** displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups. Key peaks include:

- C-H stretch (alkane): Strong absorptions in the 2850-2950 cm⁻¹ region.
- C-O stretch (ether linkage): Strong, characteristic peaks in the 1050-1150 cm⁻¹ region.

Applications in Organic Synthesis

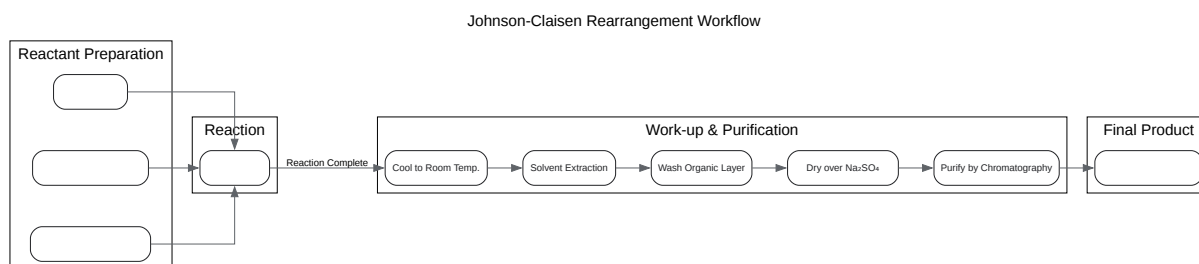
Triethyl orthopropionate serves as a crucial intermediate in various organic transformations. It is particularly valuable in the synthesis of pharmaceuticals and dyes. One of its most notable applications is in the Johnson-Claisen rearrangement.^[1]

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement, also known as the orthoester Claisen rearrangement, is a ^[2]^[2]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ -unsaturated ester.^[3]^[4] This reaction is a powerful tool for the formation of carbon-carbon bonds with stereocontrol. When **triethyl orthopropionate** is used, it reacts with an allylic alcohol in the presence of a weak acid catalyst, typically propanoic acid, at elevated temperatures to yield a γ,δ -unsaturated ester.^[1]^[5]

The general mechanism involves the in-situ formation of a mixed ketene acetal from the allylic alcohol and **triethyl orthopropionate**, which then undergoes the rearrangement.^[5]

Below is a diagram illustrating the workflow of a typical Johnson-Claisen rearrangement.



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Caption: Workflow for the Johnson-Claisen Rearrangement.

Experimental Protocols

Synthesis of Triethyl Orthopropionate

A common method for the synthesis of orthoesters like **triethyl orthopropionate** is the Pinner reaction. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of a strong acid catalyst.

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

- Propanenitrile
- Anhydrous ethanol
- Anhydrous hydrogen chloride (gas)
- Anhydrous ether

Procedure:

- A solution of propanenitrile in a significant excess of anhydrous ethanol and anhydrous ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube.
- The flask is cooled in an ice-salt bath.
- A stream of dry hydrogen chloride gas is passed through the solution with vigorous stirring until saturation.
- The reaction mixture is allowed to stand in the cold for a period to allow for the formation of the imino ether hydrochloride precipitate.
- The precipitate is filtered, washed with anhydrous ether, and then treated with a fresh portion of anhydrous ethanol.

- The mixture is allowed to react, typically with gentle warming, to form **triethyl orthopropionate**.
- The product is isolated by fractional distillation under reduced pressure.

Johnson-Claisen Rearrangement using Triethyl Orthopropionate

Disclaimer: This is a representative protocol and may require optimization for different allylic alcohol substrates.

Materials:

- Allylic alcohol
- **Triethyl orthopropionate** (used in excess, also serves as solvent)
- Propanoic acid (catalytic amount)

Procedure:

- To a solution of the allylic alcohol in **triethyl orthopropionate**, a catalytic amount of propanoic acid is added.
- The reaction mixture is heated to reflux (typically around 140 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).^[1]
- Upon completion, the reaction mixture is cooled to room temperature.
- The excess **triethyl orthopropionate** and other volatile components are removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by column chromatography on silica gel to afford the desired γ,δ -unsaturated ester.

Analytical Methods

The purity of **triethyl orthopropionate** and the progress of reactions involving it are typically monitored by gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Gas Chromatography (GC) for Purity Analysis

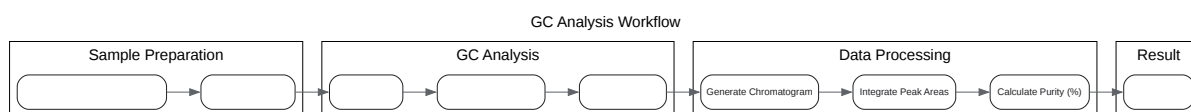
Instrumentation: A gas chromatograph equipped with an FID. Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Carrier Gas: Helium or Nitrogen.

Temperatures:

- Injector: 250 °C
 - Detector: 280 °C
 - Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- Injection: A small volume (e.g., 1 μ L) of a diluted sample is injected.

The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Below is a diagram representing a typical analytical workflow for GC analysis.



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